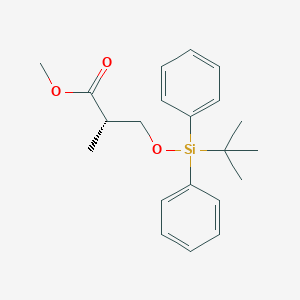

(S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester

Description

Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is a chemical compound that features a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Properties

CAS No. |

95514-03-7 |

|---|---|

Molecular Formula |

C21H28O3Si |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |

InChI |

InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |

InChI Key |

FEGOPXSXQDUYIB-KRWDZBQOSA-N |

SMILES |

CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |

Isomeric SMILES |

C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |

Canonical SMILES |

CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |

Synonyms |

(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |

Origin of Product |

United States |

Preparation Methods

The synthesis of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions are generally mild, and the product can be purified through standard techniques such as column chromatography .

Chemical Reactions Analysis

Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to yield alcohols.

Scientific Research Applications

Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is widely used in scientific research:

Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.

Biology: The compound is used in the modification of biomolecules to study their functions.

Medicine: It is employed in the synthesis of pharmaceutical intermediates.

Industry: The compound finds applications in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester involves the formation of a stable silyl ether. The tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which prevent nucleophilic attack .

Comparison with Similar Compounds

Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is unique due to its bulky tert-butyldiphenylsilyl group, which provides exceptional stability compared to other silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS). Similar compounds include:

Tert-butyldimethylsilyl ethers: Less bulky and less stable compared to tert-butyldiphenylsilyl ethers.

Trimethylsilyl ethers: Even less bulky and less stable, often used for temporary protection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.